molecular formula C11H12FNO3S B2933480 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448074-77-8

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2933480
CAS No.: 1448074-77-8
M. Wt: 257.28
InChI Key: MGJJWBDWGMRNPP-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by a four-membered azetidine ring substituted at the 3-position with a 4-fluorophenylsulfonyl group. The ethanone moiety is directly attached to the azetidine nitrogen. This structure combines the conformational rigidity of the azetidine ring with the electron-withdrawing properties of the fluorophenylsulfonyl group, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJJWBDWGMRNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to bacterial cell death . In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and proliferation, resulting in apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Varied Sulfonyl Substituents

The azetidine core is a critical feature influencing molecular properties. Comparisons with other azetidine-based compounds highlight the impact of sulfonyl substituents:

Compound Name Sulfonyl Substituent Molecular Formula Melting Point (°C) Key Differences
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Furan-2-ylmethyl C₁₄H₁₆N₂O₄S N/A Heteroaromatic substituent; increased polarity
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone Fluoromethyl C₁₃H₁₃F₄NO₂ N/A Aliphatic sulfonyl; enhanced lipophilicity
Target Compound 4-Fluorophenyl C₁₅H₁₄FNO₃S N/A Aromatic sulfonyl; balanced electronics

Piperazine/Piperidine-Based Sulfonyl Analogs

Replacing the azetidine ring with six-membered piperazine or piperidine rings alters conformational flexibility and steric effects:

Compound Name Core Structure Sulfonyl Substituent Molecular Weight Melting Point (°C)
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Piperazine 4-Fluorophenyl 457.31 N/A
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyltetrazol-5-yl)thio)ethanone Piperazine 4-Methoxyphenyl N/A 131–134
Target Compound Azetidine 4-Fluorophenyl N/A N/A

Substituent Effects on Ethanone Moieties

The ethanone group’s electronic environment is influenced by adjacent substituents:

Compound Name Ethanone Substituent Key Property
1-(4-Fluorophenyl)ethanone Simple 4-fluorophenyl Baseline lipophilicity and reactivity
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone Azetidine-sulfonyl complex Enhanced steric bulk and polarity
2-(4-Fluorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Oxadiazole-furan hybrid Increased hydrogen-bonding capacity
  • Key Insight: The target compound’s ethanone group, coupled with the azetidine-sulfonyl system, creates a unique electronic profile that may influence solubility and intermolecular interactions.

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a compound belonging to the azetidine class, characterized by its unique structural features, including a sulfonyl group and a fluorophenyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN2O2SC_{12}H_{12}FN_2O_2S, with a molecular weight of approximately 274.35 g/mol. The presence of the fluorine atom and sulfonyl group contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine in the presence of a base, followed by acylation with ethanone. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, conducted at low temperatures to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing azetidine structures, including this compound, exhibit significant antimicrobial activity. The mechanism of action is primarily attributed to the inhibition of bacterial enzymes, which disrupts essential cellular processes leading to cell death. For instance, studies have shown that similar azetidinone derivatives demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis in malignant cells, potentially through modulation of specific signaling pathways or direct interaction with cellular targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialE. coli, S. aureusInhibition of bacterial enzymes
AnticancerMCF-7 (breast cancer), PC-3Induction of apoptosis; cell cycle arrest
AntiviralHuman coronavirus (229E)Inhibition of viral replication

Case Studies

  • Antimicrobial Study : A comparative study evaluated various azetidinone derivatives for their antibacterial activity against E. coli and S. aureus. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as therapeutic agents against resistant bacterial strains .
  • Anticancer Investigation : In a study focusing on breast cancer cells (MCF-7), this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The compound triggered apoptotic pathways, evidenced by increased caspase activity and PARP cleavage.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activities that are crucial for cell survival and proliferation.

Q & A

Basic: What are the primary synthetic routes for synthesizing 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone?

Methodological Answer:
The synthesis typically involves two key steps:

Sulfonylation of Azetidine : Reacting azetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form 3-((4-fluorophenyl)sulfonyl)azetidine. This step is analogous to sulfonylation reactions described for piperidine derivatives .

Acylation : Introducing the ethanone group via nucleophilic substitution or acylation. For example, using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions, similar to Friedel-Crafts acylation methods used for fluorophenyl ethanone derivatives .
Optimization Note : Reaction temperatures (0–25°C) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂), sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons), and ethanone carbonyl (δ ~200–210 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ions). For related fluorophenyl ethanones, accurate mass data are critical for structural confirmation .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O stretches) .
    Advanced Tip : X-ray crystallography (as in ) can resolve stereochemical ambiguities in the azetidine ring.

Advanced: How can researchers address solubility challenges in biological assays for this compound?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, followed by dilution in assay buffer. Validate solvent compatibility with control experiments .
  • Surfactants : Add non-ionic surfactants (e.g., Tween-20) to improve dispersion in aqueous media.
  • pH Adjustment : Modify buffer pH to exploit ionization of the sulfonyl group (pKa ~1-2) for enhanced solubility .
    Validation : Monitor compound stability via LC-MS to rule out degradation during solubilization .

Advanced: What computational strategies predict the reactivity and binding affinity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the azetidine and sulfonyl groups .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Parameters should account for fluorine’s electronegativity and the sulfonyl group’s hydrogen-bonding capacity .
  • MD Simulations : Assess conformational stability of the azetidine ring in solvent or protein environments .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • GHS Classification : Based on analogous compounds, expect acute toxicity (Category 4 for oral/dermal/inhalation) and irritation risks. Use PPE (gloves, goggles, lab coat) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How should conflicting bioactivity data from different assays be resolved?

Methodological Answer:

Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities causing off-target effects .

Assay Conditions : Standardize parameters (e.g., pH, temperature, cell line passage number) across studies. For example, fluorophenyl derivatives may show pH-dependent activity .

Orthogonal Assays : Confirm results using multiple methods (e.g., enzymatic assays vs. cell-based viability tests) .

Metabolite Screening : Use LC-MS to identify potential bioactive metabolites in cell lysates .

Table 1: Key Physicochemical Data for Analogous Compounds

PropertyValue (Example)Source CompoundReference
Boiling Point (Tboil)~469 K (196°C)4'-Fluoroacetophenone
LogP (Predicted)~1.8–2.5Fluorophenyl sulfonamides
Solubility in DMSO>50 mg/mLAzetidine derivatives

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